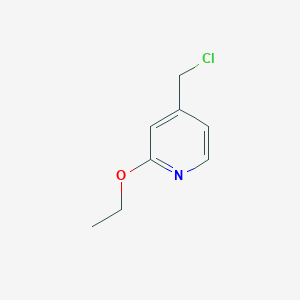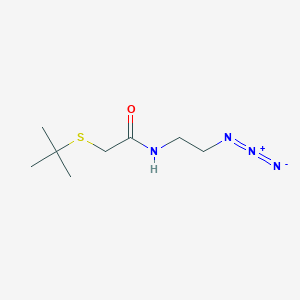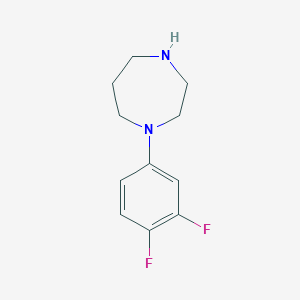
1-(3,4-Difluorophenyl)-1,4-diazepane
概要
説明
Compounds like “1-(3,4-Difluorophenyl)-1,4-diazepane” belong to a class of organic compounds known as aryl-alkylamines, which feature an alkylamine attached to an aromatic ring . They are used in a variety of applications, including as intermediates in pharmaceutical synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution or reductive amination . The exact method would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography . For a compound like “this compound”, you would expect to see a diazepane (seven-membered ring containing two nitrogen atoms) attached to a difluorophenyl group.Chemical Reactions Analysis
The chemical reactions involving a compound like “this compound” would depend on its functional groups. The diazepane ring might undergo reactions like ring-opening, while the aromatic ring might participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility, and spectroscopic properties .科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : The synthesis and structural characterization of 1,4-diazepanes, including those with difluorophenyl groups, often involve condensation reactions and subsequent reductions. For instance, Ramirez-Montes et al. (2012) reported the synthesis of several 1,4-diazepanes using condensation and reduction processes, yielding products with high yields and characterizing them using NMR, IR, and HRMS techniques (Ramirez-Montes et al., 2012).
Structural Analysis : Detailed X-ray crystallography studies have been conducted to understand the molecular structures of these compounds. For instance, the crystal structure analysis of 1,4-diazepanes by Ramirez-Montes et al. (2012) showed that these compounds adopt a twisted chair conformation, contributing to our understanding of their chemical behavior (Ramirez-Montes et al., 2012).
Applications in Catalysis
- Catalytic Properties : Some 1,4-diazepane derivatives have been investigated for their catalytic abilities. For example, Sankaralingam and Palaniandavar (2014) studied manganese(III) complexes of 1,4-diazepane derivatives for olefin epoxidation reactions. These complexes demonstrated potential as chemoselective catalysts for specific olefin reactions (Sankaralingam & Palaniandavar, 2014).
Potential Pharmaceutical Applications
Drug Synthesis : The synthesis of 1,4-diazepane derivatives is also relevant in the pharmaceutical industry. Gomi et al. (2012) developed a practical synthesis method for a 1,4-diazepane derivative that is a key intermediate in the production of the Rho–kinase inhibitor K-115, demonstrating the pharmaceutical relevance of these compounds (Gomi et al., 2012).
Biological Evaluation : 1,4-diazepane derivatives have been evaluated for biological activities. For instance, Gu et al. (2010) synthesized and evaluated 1,4-diazepane derivatives as potential T-type calcium channel blockers, indicating their potential in treating diseases related to these channels (Gu et al., 2010).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on a compound like “1-(3,4-Difluorophenyl)-1,4-diazepane” would depend on its potential applications. For example, if it has promising pharmaceutical properties, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .
特性
IUPAC Name |
1-(3,4-difluorophenyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-10-3-2-9(8-11(10)13)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULKFPPPSRQKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1427518.png)

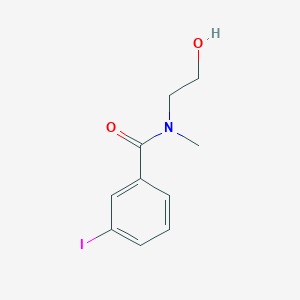



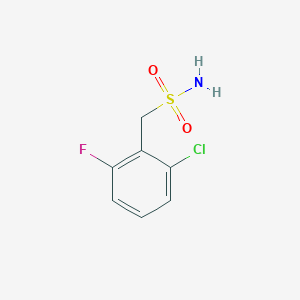

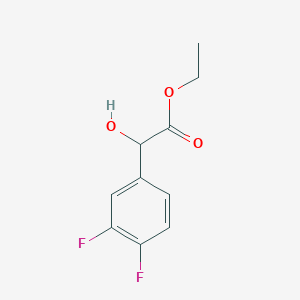

![1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine](/img/structure/B1427534.png)
